molecular formula C12H19Cl2NO B1371814 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride CAS No. 769123-68-4

3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride

Cat. No.: B1371814
CAS No.: 769123-68-4
M. Wt: 264.19 g/mol
InChI Key: QJUMEHQGZPKXLM-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride is a chemical compound with the molecular formula C12H18ClNO·HCl. It is commonly used in laboratory settings for various chemical reactions and research purposes . This compound is known for its reactivity and versatility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride typically involves the reaction of 4-(chloromethyl)phenol with N,N-dimethylpropylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine, while oxidation can produce a nitroso or nitro compound .

Scientific Research Applications

3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, altering their chemical structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

3-[4-(chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12;/h4-7H,3,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUMEHQGZPKXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640320
Record name 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769123-68-4
Record name 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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